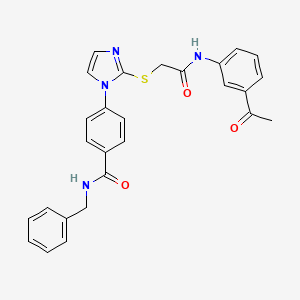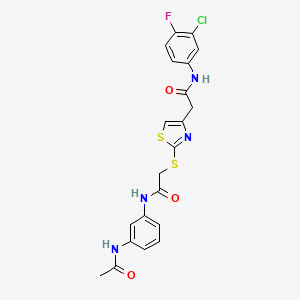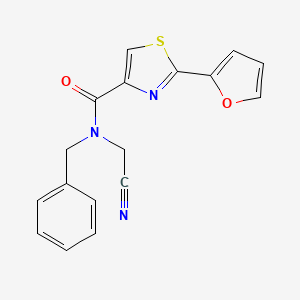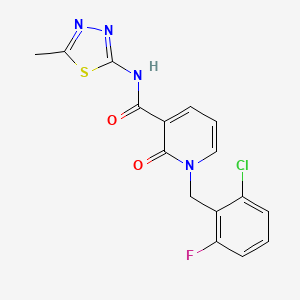![molecular formula C19H22F3N5O B2387186 N-(4-ethylphenyl)-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide CAS No. 1989756-62-8](/img/structure/B2387186.png)
N-(4-ethylphenyl)-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethylphenyl)-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H22F3N5O and its molecular weight is 393.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
N-(4-ethylphenyl)-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide serves as a scaffold for various heterocyclic compounds with potential biological activities. For instance, its structural motifs are found in compounds synthesized for their analgesic and anti-inflammatory properties, highlighting its role in medicinal chemistry research aimed at discovering new therapeutic agents. Compounds with similar structures have shown inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic, and anti-inflammatory activities, comparable with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antimicrobial and Antihypertensive Agents
Chemical derivatives featuring the core structure of this compound have been explored for their antimicrobial properties. Novel synthesized compounds have demonstrated significant inhibitory activity against various strains of Gram-positive and Gram-negative bacteria, showcasing the compound's versatility and potential in addressing microbial resistance (Krishnamurthy et al., 2011). Additionally, derivatives have been synthesized as potential antihypertensive agents, with some showing promising activity in vitro and in vivo, indicating the compound's utility in cardiovascular disease research (Bayomi et al., 1999).
Polymer Synthesis
The compound's framework is also instrumental in polymer chemistry, where it contributes to the synthesis of novel polymers. For example, it has been involved in the synthesis of polyamides containing bioactive molecules such as uracil and adenine, resulting in materials with potential biomedical applications due to their water solubility and molecular weight characteristics (Hattori & Kinoshita, 1979).
Antineoplastic Activities
Furthermore, derivatives of this compound have been evaluated in the context of antineoplastic (anti-cancer) activities. The metabolism and pharmacokinetic profiles of such derivatives, including their metabolites in chronic myelogenous leukemia patients, have been thoroughly investigated to understand their therapeutic potential and optimize their efficacy (Gong et al., 2010).
properties
IUPAC Name |
N-(4-ethylphenyl)-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O/c1-3-14-4-6-15(7-5-14)25-18(28)27-10-8-26(9-11-27)17-12-16(19(20,21)22)23-13(2)24-17/h4-7,12H,3,8-11H2,1-2H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMKAWNXGBYKGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2387104.png)
![3-(Difluoromethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2387105.png)
![1-Pyrrolidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2387106.png)
![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2387107.png)


![2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2387110.png)
![tert-butyl N-[4-(aminomethyl)-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2387112.png)
![N-(3-chlorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2387113.png)




![2-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2387126.png)